molecular formula C19H23NO3 B023620 rac 5-Carboxy Desisopropyl Tolterodine CAS No. 214601-13-5

rac 5-Carboxy Desisopropyl Tolterodine

Cat. No.: B023620
CAS No.: 214601-13-5
M. Wt: 313.4 g/mol
InChI Key: LXKJBTVDQUGPBU-UHFFFAOYSA-N
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Description

CP-336156, also known as lasofoxifene, is a potent, nonsteroidal, tissue-selective estrogen receptor modulator. It has been developed for the prevention and treatment of postmenopausal osteoporosis and breast cancer. CP-336156 exhibits bone-sparing and cardioprotective effects similar to estrogen but without the associated risks of uterine cancer .

Scientific Research Applications

CP-336156 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying selective estrogen receptor modulators.

    Biology: It helps in understanding the role of estrogen receptors in various biological processes.

    Medicine: CP-336156 is investigated for its potential in treating postmenopausal osteoporosis, breast cancer, and vaginal atrophy.

    Industry: It is used in the development of new pharmaceuticals targeting estrogen receptors

Preparation Methods

The synthesis of CP-336156 involves several key steps:

    Condensation Reaction: 6-methoxy-1-tetralone is condensed with 1-[2-(4-bromophenoxy)ethyl]pyrrolidine using cerium chloride and butyllithium in tetrahydrofuran to form an intermediate.

    Bromination: The intermediate is brominated with pyridinium bromide perbromide in tetrahydrofuran.

    Coupling Reaction: The brominated intermediate is coupled with phenylboronic acid using tetrakis(triphenylphosphonium)palladium and sodium carbonate in tetrahydrofuran to form nafoxidene.

    Reduction: Nafoxidene is reduced with hydrogen over palladium on carbon in ethanol/methanol.

    Demethylation: The product is demethylated using boron tribromide in dichloromethane or 48% hydrobromic acid in hot acetic acid.

    Optical Resolution: The final product is obtained through optical resolution by chromatography or crystallization with D-tartaric acid.

Chemical Reactions Analysis

CP-336156 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly involving its aromatic rings. Common reagents used in these reactions include hydrogen, palladium on carbon, boron tribromide, and phenylboronic acid.

Comparison with Similar Compounds

CP-336156 is compared with other selective estrogen receptor modulators such as raloxifene and tamoxifen. While all these compounds target estrogen receptors, CP-336156 is unique in its high affinity and selectivity for estrogen receptor alpha and estrogen receptor beta, as well as its minimal uterine and breast tissue proliferative effects. Similar compounds include:

Properties

IUPAC Name

4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKJBTVDQUGPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439391
Record name 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214601-13-5
Record name 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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